

Toxicity and environmental impact of 4-tert-Butyl-2-chlorophenol

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Compound of Interest

Compound Name: *4-tert-Butyl-2-chlorophenol*

Cat. No.: *B165052*

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An In-depth Technical Guide on the Toxicity and Environmental Impact of **4-tert-Butyl-2-chlorophenol**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-Butyl-2-chlorophenol (4-t-BCP), a chlorinated alkylphenol, finds application as an intermediate in chemical synthesis, including the production of insecticides and phenolic resins. [1][2] Its chemical structure, featuring a phenolic ring with chlorine and tert-butyl substitutions, contributes to its stability, reactivity, and biological activity.[1][2] Widespread use has led to its detection in aquatic environments, raising concerns about its potential toxicity and persistence. [1] This document provides a comprehensive technical overview of the known toxicological profile and environmental fate of **4-tert-Butyl-2-chlorophenol**, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The available data indicates that 4-t-BCP is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Like other related phenols, it exhibits endocrine-disrupting potential and is toxic to aquatic organisms.[4][5] Its environmental persistence is influenced by microbial and photocatalytic degradation pathways.[1][6]

Physicochemical Properties

The fundamental chemical and physical properties of **4-tert-Butyl-2-chlorophenol** dictate its environmental distribution and biological interactions.

Property	Value	Reference(s)
CAS Number	98-28-2	[3] [7] [8] [9]
Molecular Formula	C ₁₀ H ₁₃ ClO	[3] [7] [8] [9]
Molecular Weight	184.66 g/mol	[3] [7] [8]
IUPAC Name	4-tert-butyl-2-chlorophenol	[3]
Physical State	White to light yellow solid	[2]
Water Solubility	Limited	[2] [10]
Log K _{ow} (XLogP3)	3.9	[3]

Mammalian Toxicity

Toxicological assessments indicate that **4-tert-Butyl-2-chlorophenol** poses several health hazards. The Globally Harmonized System (GHS) provides a classification of its acute effects.

Acute Toxicity

According to GHS classifications derived from 44 reports, **4-tert-Butyl-2-chlorophenol** is categorized as follows:

- Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4).[\[3\]](#)
- Skin Corrosion/Irritation: Causes skin irritation (Skin Irrit. 2).[\[3\]](#)
- Serious Eye Damage/Irritation: Causes serious eye damage (Eye Dam. 1).[\[3\]](#)
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).[\[3\]](#)

Chronic Toxicity and Systemic Effects

Studies on related chlorophenols and alkylphenols provide insights into potential long-term effects.

- Hepatic Effects: In animal studies, rats fed high concentrations (3000 ppm) of 4-t-BCP exhibited moderate liver changes.[1] Oral exposure to other chlorophenols has been shown to cause increased liver weight and hepatocellular hypertrophy in rats and mice.[11]
- Neurological Effects: High exposure to related compounds like 4-chlorophenol can lead to headache, dizziness, and tremors.[12] Central nervous system effects, including lethargy and convulsions, have been observed in animals exposed to various chlorophenols.[13][14]
- Renal and Hepatic Toxicity: The related compound 2,4-di-tert-butylphenol has been shown to cause hepatic and renal toxicity in both newborn and young rats.[15][16]

Endocrine Disruption

There is significant evidence that alkylphenols, including tert-butylphenols, act as endocrine-disrupting chemicals (EDCs).[17][18]

- Mechanism of Action: These compounds can interact with various nuclear receptors.[19] For instance, 4-tert-octylphenol and other phenols have been shown to be estrogen receptor alpha (ER α) agonists and androgen receptor (AR) antagonists.[19] The phenolic group of 4-t-BCP can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.[1]
- Organism-Level Effects: In fish, exposure to 4-tert-butylphenol (a closely related compound) led to effects characteristic of an endocrine mode of action, including vitellogenin (VTG) induction in females and gonadal duct feminization in males at concentrations of 255 μ g/L.

Ecotoxicity

4-tert-Butyl-2-chlorophenol and related compounds are recognized as being toxic to aquatic life.

Aquatic Toxicity

The environmental risk of 4-t-BCP is significant due to its toxicity to a range of aquatic organisms. The related compound, 4-tert-butylphenol, is classified as toxic to aquatic life (Aquatic Acute 2) and very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).

Organism	Endpoint	Value (Concentrat- ion)	Duration	Compound Tested	Reference(s)
Zebrafish (<i>Danio rerio</i>)	Developmental Toxicity	3, 6, and 12 μM	-	4-tert-butylphenol	[5]
Green Algae (<i>Chlamydomonas reinhardtii</i>)	Growth Inhibition	Significant inhibition observed	-	2-tert-butylphenol, 2,4-di-tert-butylphenol	[4]
Fathead Minnow (<i>Pimephales promelas</i>)	VTG Induction (LOEC)	255 $\mu\text{g/L}$	128 days	4-tert-butylphenol	

- Fish: Exposure of zebrafish embryos to 4-tert-butylphenol at concentrations of 3, 6, and 12 μM induced developmental abnormalities, cardiotoxicity, and hypopigmentation.[5] The toxic mechanism was found to involve oxidative stress and apoptosis initiated through the p53-bcl-2/bax-caspase-3 pathway.[5]
- Algae: Tert-butylphenols, including 2-tert-butylphenol and 2,4-di-tert-butylphenol, significantly inhibit the growth and reduce the chlorophyll content of the freshwater green alga *Chlamydomonas reinhardtii*.[4]

Environmental Fate and Degradation

The persistence and movement of **4-tert-Butyl-2-chlorophenol** in the environment are governed by several key processes.

Parameter	Observation	Environmental Compartment	Reference(s)
Biodegradation	Can be completely degraded by <i>Sphingobium fuliginis</i> TIK-1 within 12 hours.	Water/Soil	[1]
Photodegradation	Up to 97% removal using Fe-doped TiO ₂ nanoparticles under UV light.	Water	[1]
Atmospheric Half-life	Estimated at 3.2 hours (for 4-tert-butylphenol) via reaction with hydroxyl radicals.	Air	
Bioaccumulation	Low potential. BCF for 4-tert-butylphenol is 20-48 L/kg in carp.	Aquatic Biota	
Hydrolysis	Not expected to be a major degradation pathway.	Water	

- Biodegradation: Certain microbes can effectively metabolize 4-t-BCP. For example, the bacterial strain *Sphingobium fuliginis* TIK-1 can use it as a sole carbon source, achieving complete degradation in 12 hours via a pathway involving hydroxylation to 4-tert-butylcatechol followed by meta-cleavage.[\[1\]](#)
- Photodegradation: Advanced oxidation processes show potential for mitigating 4-t-BCP contamination. Photocatalytic degradation using Fe-doped TiO₂ nanoparticles under UV light achieved 97% removal efficiency.[\[1\]](#) Similarly, Ag₂CO₃ under simulated solar light completely degraded 5 ppm of 4-tert-butylphenol in 60 minutes.[\[6\]](#)
- Bioaccumulation: The related compound 4-tert-butylphenol has a measured octanol-water partition coefficient (log K_{ow}) of 3.3, indicating a low potential for bioaccumulation. A

bioconcentration factor (BCF) of 20-48 L/kg was reported in carp, further supporting a low potential to bioconcentrate in fish.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological and environmental fate studies. Below are representative protocols for key experiments.

Protocol: Algal Growth Inhibition Test (Adapted from OECD TG 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as *Chlamydomonas reinhardtii*.

- Test Organism: An exponentially growing, non-axenic culture of *Chlamydomonas reinhardtii*.
- Test Medium: Prepare a standard algal growth medium (e.g., OECD TG 201 medium) and sterilize.
- Preparation of Test Solutions: Prepare a stock solution of **4-tert-Butyl-2-chlorophenol** in a suitable solvent. Create a series of test concentrations by diluting the stock solution in the test medium. Include a control (medium only) and a solvent control if applicable.
- Inoculation: Inoculate test flasks with a sufficient volume of algal culture to achieve an initial cell concentration of approximately 10^4 cells/mL.
- Incubation: Incubate the flasks for 72 hours under continuous, uniform fluorescent lighting ($60\text{-}120 \mu\text{E}\cdot\text{m}^{-2}\cdot\text{s}^{-1}$) and constant temperature ($21\text{-}24^\circ\text{C}$), with continuous shaking.
- Measurement: Measure the algal biomass (e.g., via cell counts using a hemocytometer or flow cytometer, or indirectly using fluorescence) at 24, 48, and 72 hours.
- Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC_{50} (the concentration causing a 50% reduction in growth rate) by plotting the percentage inhibition of the growth rate against the logarithm of the test concentration.

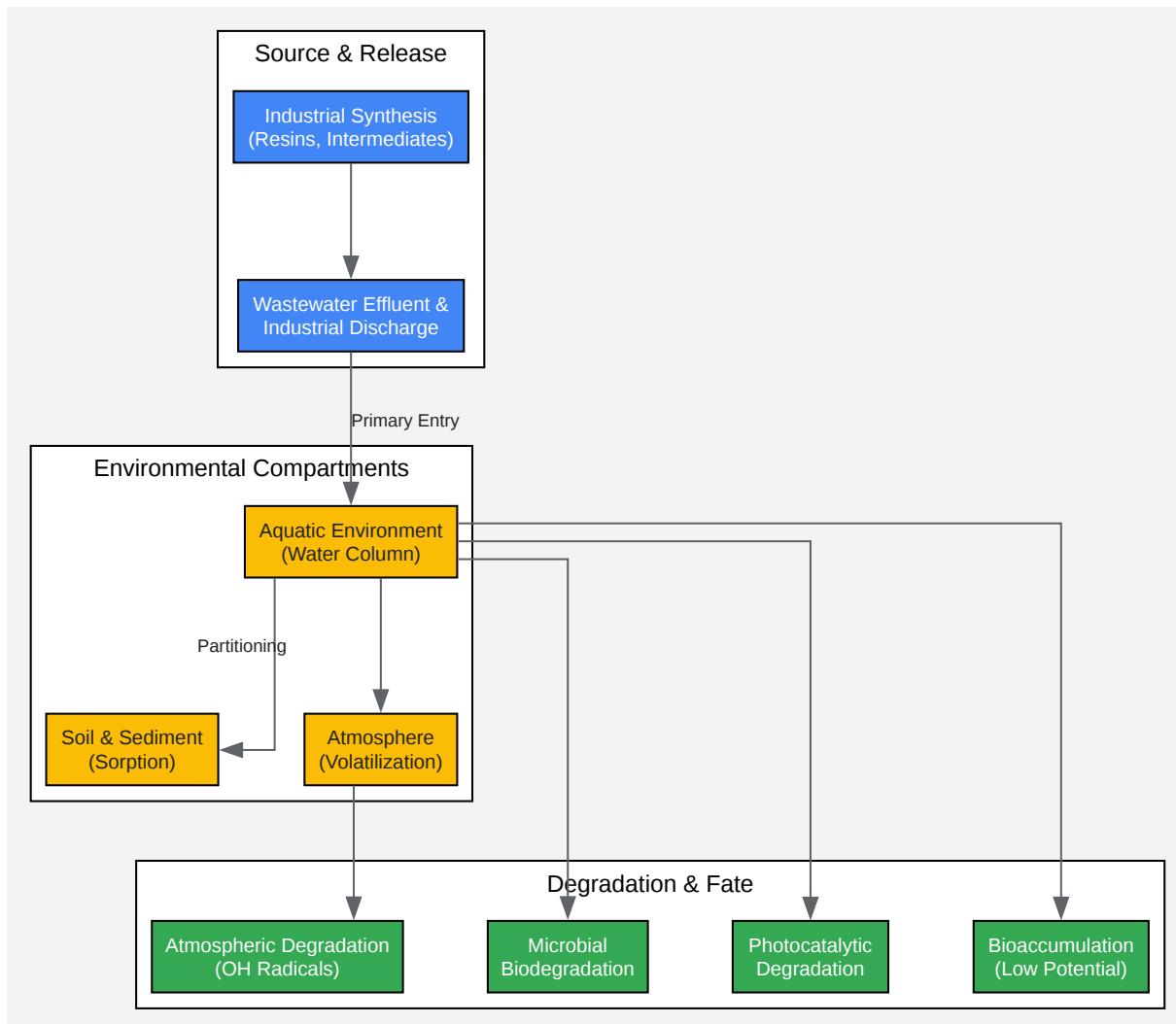
Protocol: In Vitro Endocrine Disruption Assay (Yeast Two-Hybrid Bioassay)

This protocol evaluates the potential of a chemical to act as an agonist or antagonist of a specific nuclear receptor (e.g., ER α , AR).

- Yeast Strain: Use a recombinant yeast strain (e.g., *Saccharomyces cerevisiae*) engineered to express the human receptor of interest (e.g., ER α) and a reporter gene (e.g., lacZ, encoding β -galactosidase) under the control of a hormone-responsive element.
- Culture Preparation: Grow the yeast strain in a selective medium to mid-log phase.
- Exposure: In a 96-well microplate, expose the yeast cells to a range of concentrations of **4-tert-Butyl-2-chlorophenol**.
 - Agonist Assay: Test the compound alone. Include a positive control (e.g., 17 β -estradiol for ER α) and a negative/solvent control.
 - Antagonist Assay: Co-expose the cells to the test compound and a fixed concentration of the natural ligand (e.g., 17 β -estradiol).
- Incubation: Incubate the plates at 30°C for a defined period to allow for receptor binding and reporter gene expression.
- Reporter Gene Assay: Measure the activity of the reporter gene product. For β -galactosidase, add a substrate like o-nitrophenyl- β -D-galactopyranoside (ONPG) and measure the colorimetric change (absorbance at 405 nm).
- Data Analysis:
 - Agonist Activity: Plot the reporter gene activity against the log of the test compound concentration to determine the EC₅₀.
 - Antagonist Activity: Plot the inhibition of the agonist-induced response against the log of the test compound concentration to determine the IC₅₀.

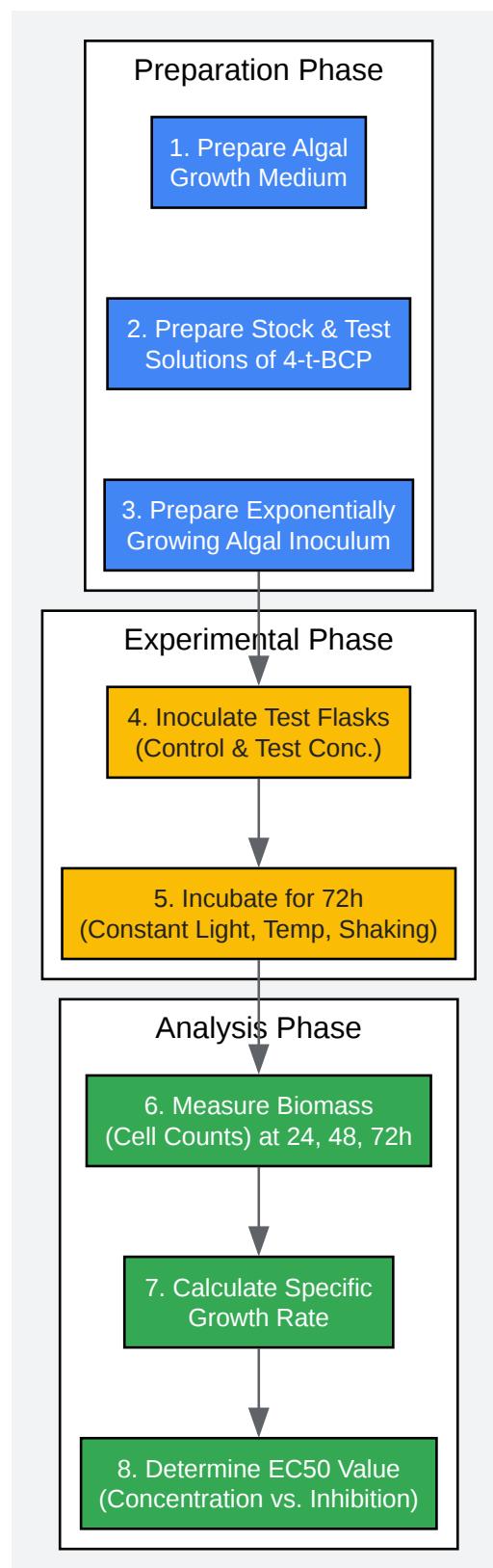
Visualizations: Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of complex systems and workflows.



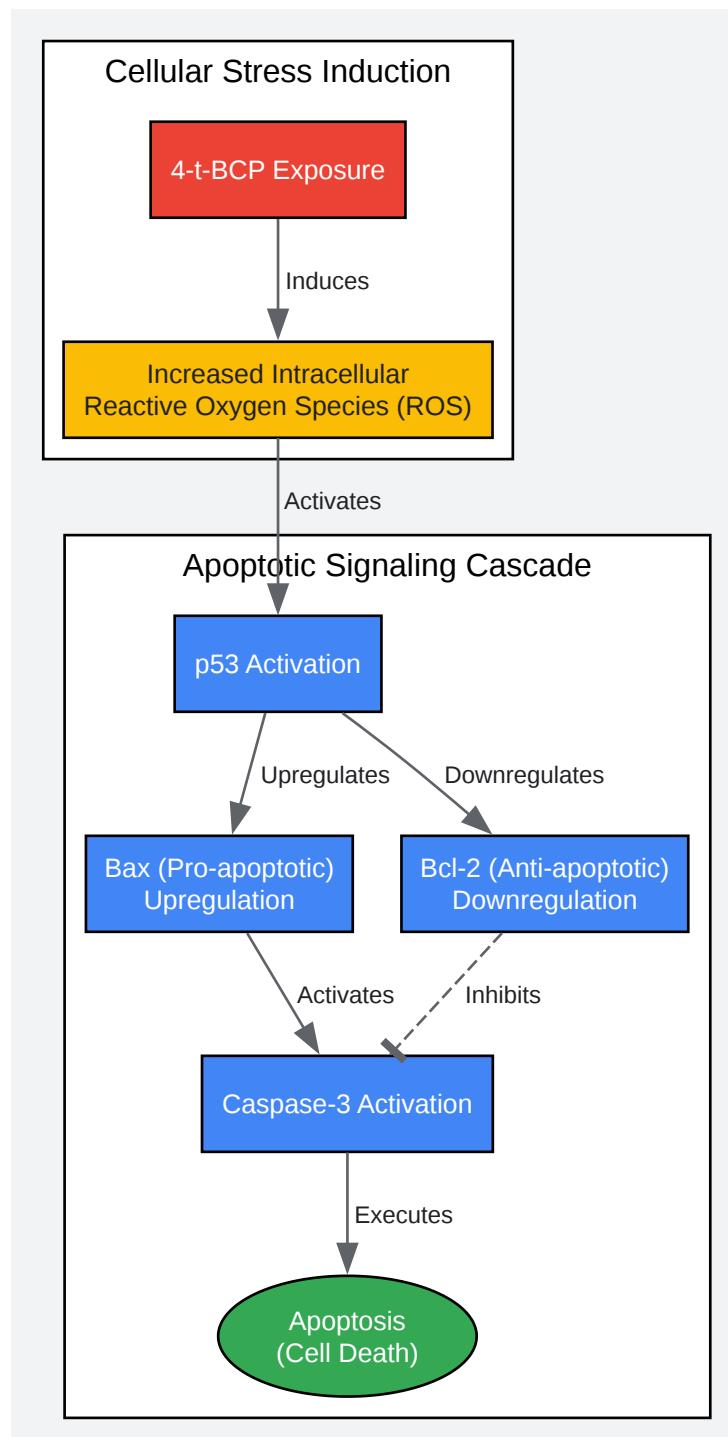
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Caption: Environmental fate and transport pathways for **4-tert-Butyl-2-chlorophenol**.



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Caption: Experimental workflow for the Algal Growth Inhibition Test (OECD TG 201).



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Caption: Proposed apoptotic pathway induced by 4-tert-butylphenol in zebrafish.

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